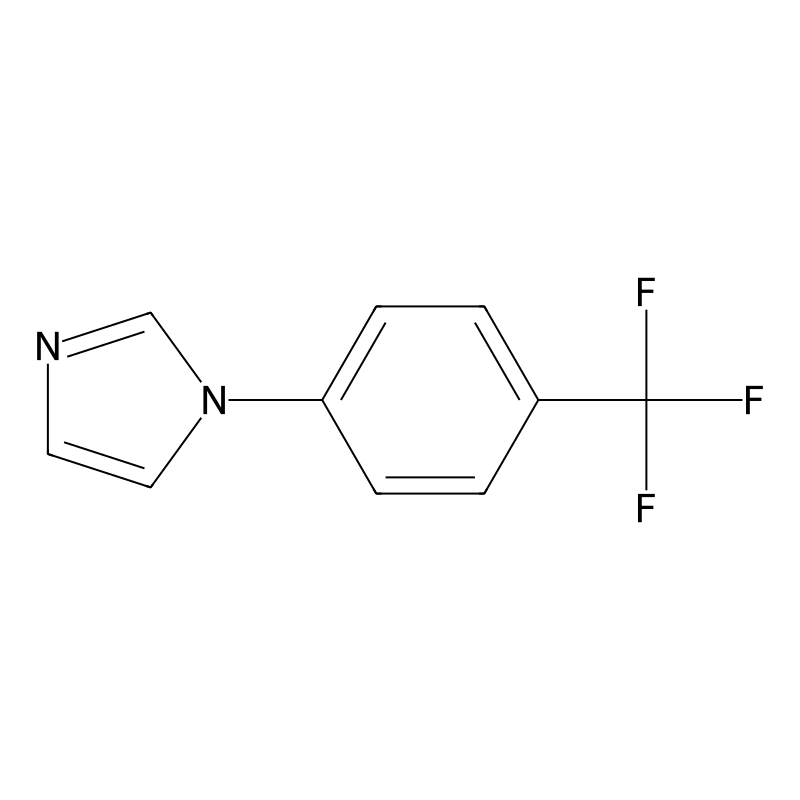1-(4-Trifluoromethylphenyl)imidazole

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Synthesis:
1-(4-Trifluoromethylphenyl)imidazole can be synthesized through various methods, including the reaction of 4-(trifluoromethyl)benzaldehyde with imidazole in the presence of an acid catalyst like p-toluenesulfonic acid [].
Potential Applications:
Research suggests that 1-(4-Trifluoromethylphenyl)imidazole possesses various properties that make it potentially valuable in different scientific fields:
Medicinal Chemistry
Due to the presence of the imidazole ring, 1-(4-Trifluoromethylphenyl)imidazole has been explored for its potential in developing new drugs. Studies have investigated its activity against various enzymes and receptors, including kinases and carbonic anhydrases, which are implicated in various diseases [, ].
Material Science
The unique properties of 1-(4-Trifluoromethylphenyl)imidazole, including its thermal stability and potential for forming hydrogen bonds, have led to its exploration in developing new materials. Research suggests its potential use in the development of ionic liquids, which are salts with unique properties like being liquid at room temperature, and as ligands in coordination chemistry [, ].
Organic Chemistry
1-(4-Trifluoromethylphenyl)imidazole can act as a versatile building block in organic synthesis. Its reactivity allows it to participate in various reactions, such as nucleophilic substitution and coupling reactions, facilitating the synthesis of complex molecules [].
1-(4-Trifluoromethylphenyl)imidazole is a heterocyclic compound characterized by the presence of an imidazole ring substituted with a trifluoromethyl group on the phenyl moiety. Its molecular formula is , and it has a molecular weight of approximately 212.17 g/mol. The trifluoromethyl group enhances the compound's lipophilicity and biological activity, making it a subject of interest in medicinal chemistry and materials science.
- Nucleophilic Substitution: The imidazole nitrogen can act as a nucleophile, allowing for the formation of various derivatives.
- Metal Coordination: Due to its ability to form stable complexes, 1-(4-Trifluoromethylphenyl)imidazole can coordinate with transition metals, which is beneficial in catalysis and material science applications .
- Functionalization Reactions: The trifluoromethyl group can undergo reactions such as nucleophilic substitution or reduction, enabling further chemical modifications.
1-(4-Trifluoromethylphenyl)imidazole exhibits significant biological activities, particularly as an inhibitor of neuronal nitric oxide synthase. This enzyme plays a crucial role in the regulation of nitric oxide levels in the nervous system, which is associated with conditions like depression and anxiety. Studies have shown that this compound demonstrates antidepressant-like effects in both in vitro and in vivo models . Additionally, it has been investigated for its potential as an antinociceptive agent.
Several synthesis methods have been developed for 1-(4-Trifluoromethylphenyl)imidazole:
- One-Pot Synthesis: A notable method involves a one-pot reaction using iodine as a catalyst in water, which allows for the efficient formation of imidazole derivatives from various amines and aldehydes under mild conditions .
- Multi-Component Reactions: Another approach includes multi-component reactions that yield imidazoles with diverse substituents, enhancing the compound's versatility for further applications .
- Transition Metal-Catalyzed Reactions: The compound can also be synthesized through transition metal-catalyzed reactions, which facilitate the formation of C–N bonds effectively.
The uniqueness of 1-(4-Trifluoromethylphenyl)imidazole lies in its combination of biological activity related to neurological functions and its utility in advanced materials like OLEDs, setting it apart from other similar compounds.
Interaction studies have revealed that 1-(4-Trifluoromethylphenyl)imidazole can form stable complexes with transition metals such as iridium and ruthenium. These interactions enhance its application in catalysis and sensor technology, particularly in detecting fluoride ions through colorimetric changes in solution . Additionally, its binding affinity to biological targets has been explored to understand its mechanism of action as an antidepressant.
Similar Compounds- Triflumizole
- A broad-spectrum fungicide that inhibits ergosterol biosynthesis.
- Chemical Formula: .
- 1-(2-Trifluoromethylphenyl)imidazole
- Similar structure but differs by the position of the trifluoromethyl group.
- Chemical Formula: .
- 1H-Imidazole
- A simpler structure without the trifluoromethyl substitution.
- Chemical Formula: .
Comparison TableCompound Unique Features
XLogP3
2.6
GHS Hazard Statements
The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms

Irritant
Other CAS
25371-98-6
Wikipedia
1-(4-Trifluoromethylphenyl)imidazole
Dates
Modify: 2023-08-15
Explore Compound Types
Get ideal chemicals from 750K+ compounds
- A broad-spectrum fungicide that inhibits ergosterol biosynthesis.
- Chemical Formula: .
- Similar structure but differs by the position of the trifluoromethyl group.
- Chemical Formula: .
- A simpler structure without the trifluoromethyl substitution.
- Chemical Formula: .
| Compound | Unique Features |
XLogP3 2.6
GHS Hazard Statements
The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation]; H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]; H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure; Respiratory tract irritation] Pictograms
Irritant Other CAS
25371-98-6
Wikipedia
1-(4-Trifluoromethylphenyl)imidazole
Dates
Modify: 2023-08-15
Explore Compound TypesGet ideal chemicals from 750K+ compounds
|
|---|








